molecular formula C15H29ClO2 B1582328 Tetradecyl chloroformate CAS No. 56677-60-2

Tetradecyl chloroformate

Cat. No. B1582328
CAS RN: 56677-60-2
M. Wt: 276.84 g/mol
InChI Key: KQHBSKZGPQPRIT-UHFFFAOYSA-N
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Description

Tetradecyl chloroformate, also known as TCC, is a chemical compound widely used in scientific research for its ability to modify proteins and peptides. It is a colorless, oily liquid with a molecular weight of 274.81 g/mol and a boiling point of 256°C. TCC is a reactive compound that can form covalent bonds with amino groups of proteins and peptides, leading to their modification and functionalization.

Scientific Research Applications

Self-Assembly and Material Science

  • Kinetic Effects in Self-Assembly : Tetradecylamine molecules from chloroform solutions, related to tetradecyl chloroformate, have been studied for their self-assembly properties on mica. Atomic force microscopy revealed different self-assembly kinetics for tetradecylamine compared to octadecylamine, providing insights into surface interactions and material behavior (Benitez & Salmeron, 2006).

Environmental Applications

  • Adsorption Studies : Research on enhanced adsorption performance of tetracycline in aqueous solutions using modified biochar shows how tetradecyl-related compounds can be utilized in environmental cleanup and water purification (Jing et al., 2014).
  • Removal of Antibiotics from Water : The application of graphene oxide functionalized magnetic particles for the removal of tetracycline antibiotics from environmental waters demonstrates how tetradecyl-related compounds can contribute to reducing environmental pollution (Lin et al., 2013).

Analytical Chemistry

  • LC-MS Method for Analyzing Natural Aqueous Samples : A method involving chloroform, closely related to tetradecyl chloroformate, has been developed for the analysis of certain explosives in natural aqueous samples at the picogram level, showcasing the application in sensitive analytical techniques (Vigneau & Machuron-Mandard, 2009).

Future Directions

: Tao, X., Liu, Y., Qiu, Y., Lin, J., Zhao, A., Su, M., & Jia, W. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and Bioanalytical Chemistry, 391, 2881-2888. Link to Article : Application of ethyl Chloroformate Derivatization for Gas Chromatography-Mass Spectrometry-Based Metabonomic Profiling. Journal of Chromatography B, 2007, 852, 1-2, 22-31. Link to Article : Wikipedia. (2023). Tetradecyl chloroformate. Link to Wikipedia

properties

IUPAC Name

tetradecyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHBSKZGPQPRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205239
Record name Tetradecyl chloroformate
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Molecular Weight

276.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecyl chloroformate

CAS RN

56677-60-2
Record name Tetradecyl carbonochloridate
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Record name Tetradecyl chloroformate
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Record name 56677-60-2
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Record name Tetradecyl chloroformate
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Record name Tetradecyl chloroformate
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Synthesis routes and methods

Procedure details

29 ml of a 20% toluene solution of phosgene (55.98 mmoles) was added to tetradecyl alcohol (4 g, 18.66 mmoles) and the reaction mixture was left to stand for 20 hours under stirring at room temperature. After solvent evaporation, the residue was taken up with hexane and evaporated to dryness (several times) to give 5.1 g product as colourless liquid.
Quantity
55.98 mmol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Ding, JS Fritz - Journal of Chromatography A, 1999 - Elsevier
… Chain length of the surfactants was varied by reacting l-leucine with alkyl chloroformates ranging from butyl chloroformate to tetradecyl chloroformate. The same concentration (50 mM) …
Number of citations: 30 www.sciencedirect.com
X Jia, D Schols, C Meier - Journal of Medicinal Chemistry, 2020 - ACS Publications
… Dropwise addition of tetradecyl chloroformate (16.3 mmol, 1.0 equiv) in 20 mL of DCM was done. Column chromatography (petroleum ether/ethyl acetate 8:2 v/v). Yield: 5.30 g (14.5 …
Number of citations: 30 pubs.acs.org
D Afzal - 2022 - uwspace.uwaterloo.ca
… , we study a novel hemi-isoindigo unit comprised of a thiophene spacer unit between the indigo moiety and benzodithiophene donor unit with a long decyl-tetradecyl chloroformate …
Number of citations: 0 uwspace.uwaterloo.ca
CE Slimowicz, F Degering - Journal of the American Chemical …, 1949 - ACS Publications
The relative reactivity of the geometrical iso-mers of l, 3-dichloro-2-butene has been determined for their reaction with potassium iodide, sodium ethoxide, and the cuprous chloride cata-…
Number of citations: 2 pubs.acs.org

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